molecular formula C9H7NO3S B596171 Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate CAS No. 111042-97-8

Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate

Cat. No.: B596171
CAS No.: 111042-97-8
M. Wt: 209.219
InChI Key: DSPYVWHLDMBWAE-UHFFFAOYSA-N
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Description

Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate (CAS 111042-97-8) is a high-purity heterocyclic compound that serves as a versatile synthetic intermediate in medicinal chemistry and pharmaceutical research. This molecule features a fused thiophene-pyridine core structure, functionalized with a hydroxyl group at position 3 and a methyl ester at position 2, making it a valuable scaffold for the design of novel bioactive molecules . The compound is of significant interest in anticancer research, particularly in the development of therapies for aggressive cancers such as triple-negative breast cancer (TNBC). Studies on structurally analogous thienopyridine derivatives have demonstrated potent growth inhibitory effects (with GI50 values as low as 13 µM) on TNBC cell lines like MDA-MB-231 and MDA-MB-468. These compounds can decrease cell proliferation and induce cell cycle arrest in the G0/G1 phase, highlighting the potential of this chemical class as a promising antitumor agent . Furthermore, based on its structural relationship to other documented molecules, this compound is also targeted for investigations in anti-inflammatory drug discovery programs . It is synthesized from starting materials such as methyl 2-chloronicotinate and methyl thioglycolate under basic conditions, using potassium carbonate in anhydrous dimethylformamide (DMF) to facilitate cyclization . Researchers can utilize this building block for further chemical modifications, including Pd-catalyzed cross-couplings such as the Suzuki-Miyaura reaction, to create a diverse library of derivatives for biological evaluation . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3S/c1-13-9(12)8-7(11)5-2-3-10-4-6(5)14-8/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSPYVWHLDMBWAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60715749
Record name Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111042-97-8
Record name Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60715749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Thiophene and Pyridine Precursors

A common approach involves the reaction of methyl 2-chloronicotinate with methyl thioglycolate under basic conditions. This method aligns with protocols observed in U.S. Patent US20070293533A1 for related compounds, where cyclization is catalyzed by potassium carbonate in dimethylformamide (DMF) at 100°C under nitrogen. The hydroxyl group at position 3 may arise from hydrolysis of a protected intermediate or direct incorporation via a hydroxyl-containing precursor.

Key Reaction Parameters :

  • Temperature: 80–120°C

  • Solvent: Anhydrous DMF or acetonitrile

  • Base: Potassium carbonate or triethylamine

  • Reaction Time: 12–24 hours

Post-Cyclization Functionalization

An alternative route involves synthesizing a non-hydroxylated thienopyridine core followed by hydroxylation. For example, electrophilic aromatic substitution using hydroxylamine or oxidation of a methylthio group could introduce the hydroxyl moiety. This method requires precise control over regioselectivity to avoid byproducts.

Optimization of Reaction Conditions

Optimizing yield and purity in thienopyridine synthesis demands careful adjustment of variables:

Solvent Selection

Polar aprotic solvents like DMF enhance solubility of intermediates but may complicate purification. Switching to acetonitrile or ethyl acetate improves isolation efficiency without sacrificing reactivity.

Temperature and Atmosphere

Elevated temperatures (100–120°C) accelerate cyclization but risk decomposition. Inert atmospheres (nitrogen/argon) prevent oxidation of sensitive functional groups, particularly the hydroxyl group.

Catalysis

Palladium catalysts, as described in cross-coupling reactions for analogous compounds, could reduce reaction times. For instance, Pd(PPh₃)₄ facilitates Suzuki-Miyaura couplings at 60–80°C, though applicability to hydroxylated systems remains untested.

Industrial-Scale Production Considerations

Scaling laboratory synthesis to industrial production introduces challenges:

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems improves heat distribution and reduces side reactions. A hypothetical setup might involve:

  • Stage 1 : Precursor mixing at 25°C

  • Stage 2 : Cyclization at 100°C in a coiled tube reactor

  • Stage 3 : In-line extraction and purification

Waste Management

DMF recovery via distillation and magnesium sulfate reuse in drying steps are critical for cost-effectiveness and environmental compliance.

Analytical Characterization

Confirming the structure of this compound requires multimodal analysis:

Spectroscopic Methods

  • ¹H NMR : Expected signals include a singlet for the methyl ester (δ 3.8–4.1 ppm) and a broad peak for the hydroxyl proton (δ 5.2–5.5 ppm).

  • ¹³C NMR : The ester carbonyl appears near δ 165–170 ppm, while aromatic carbons resonate between δ 110–150 ppm.

Chromatographic Purity Assessment

HPLC with a C18 column (UV detection at 254 nm) typically achieves >98% purity. Mobile phases of acetonitrile/water (70:30) are standard.

Chemical Reactions Analysis

Reaction Conditions and Yields

StepReagentsConditionsYield (%)
1Methyl 3-bromopicolinate, Methyl thioglycolateReflux in acetonitrile35%
2Acetic acid, Water (pH=4)Room temperatureNot specified

Nucleophilic Substitution Reactions

Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate can undergo nucleophilic substitution reactions due to the presence of electrophilic centers in its structure. The thiomethyl group is particularly reactive and can be substituted by various nucleophiles.

Example Reaction:

  • Thiomethyl Group Substitution : The thiomethyl group can be replaced by amines or alcohols under basic conditions, which can lead to the formation of new derivatives with varied biological activities.

Electrophilic Aromatic Substitution

The aromatic nature of the thieno-pyridine ring allows for electrophilic aromatic substitution reactions. The hydroxyl group at position 3 enhances the electron density on the ring, making it more susceptible to electrophilic attack.

Example Reaction:

  • Halogenation : Electrophilic bromination or chlorination can occur at positions ortho or para to the hydroxyl group when treated with bromine or chlorine in an acidic medium.

Potential Biological Activities

Research indicates that derivatives of this compound exhibit promising antitumor activity against specific cancer cell lines, such as triple-negative breast cancer cells (MDA-MB-231) and (MDA-MB-468). The compound's mechanism may involve inhibition of cell proliferation and induction of apoptosis in tumor cells while showing minimal toxicity towards non-tumorigenic cells .

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex thienopyridine derivatives.

    Biology: The compound’s anti-inflammatory properties make it a candidate for studying inflammatory pathways and developing new anti-inflammatory drugs.

    Medicine: Its potential therapeutic effects are being investigated for conditions such as arthritis and other inflammatory diseases.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate involves its interaction with molecular targets involved in inflammation. It is believed to inhibit the activity of certain enzymes and signaling pathways that play a role in the inflammatory response. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate the activity of cytokines and other inflammatory mediators .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate 3-OH, 2-COOCH₃ C₉H₇NO₃S 209.22 Bioactivity exploration, solubility modifier
Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate 3-NH₂, 2-COOCH₂CH₃ C₁₀H₁₀N₂O₂S 222.27 Intermediate for bromination/functionalization
Methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate 3-Br, 2-COOCH₃ C₉H₆BrNO₂S 272.12 Suzuki coupling precursor
Methyl 3-azidothieno[2,3-b]pyridine-2-carboxylate 3-N₃, 2-COOCH₃ C₉H₆N₄O₂S 234.20 Click chemistry applications
Methyl 5-methyl-3-aminothieno[2,3-b]pyridine-2-carboxylate 3-NH₂, 5-CH₃, 2-COOCH₃ C₁₀H₁₀N₂O₂S 222.27 Anticancer agent synthesis

Key Observations :

  • Substituent Reactivity: Hydroxyl and amino groups enhance solubility and serve as sites for further functionalization (e.g., bromination, azide formation) . Bromo and azido derivatives are pivotal in cross-coupling reactions .
  • Bioactivity: Amino-substituted analogs (e.g., Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate) are precursors for neuroactive or antitumor agents, while hydroxyl derivatives may modulate pharmacokinetic properties .

Physicochemical Properties

Property This compound Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate Methyl 3-bromothieno[2,3-c]pyridine-2-carboxylate
Melting Point Not reported Not reported 215°C (decomposes)
Solubility Moderate in polar solvents (DMSO, methanol) High in DMSO Low in water, soluble in DCM
Stability Sensitive to oxidation Air-stable Light-sensitive

Notes:

  • Hydroxyl and amino groups increase polarity, improving solubility in DMSO and methanol .
  • Bromo derivatives exhibit lower solubility but higher stability for storage .

Medicinal Chemistry

  • Anticancer Agents: Methyl 5-methyl-3-aminothieno[2,3-b]pyridine-2-carboxylate demonstrated inhibitory activity against kinase enzymes in preclinical studies .

Materials Science

  • Coordination Polymers : Bromo and azido derivatives serve as ligands for transition metals, forming frameworks with luminescent properties .

Biological Activity

Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its anti-inflammatory and potential anticancer properties. This article explores the biochemical properties, mechanisms of action, and research findings related to this compound, supported by data tables and case studies.

This compound exhibits various biochemical properties that make it a candidate for further pharmacological studies. Its structure allows for interactions with several biological targets, notably enzymes involved in inflammatory processes.

Key Interactions:

  • Enzymatic Inhibition: The compound has been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX), enzymes critical in the synthesis of pro-inflammatory mediators. This inhibition leads to a reduction in inflammation-related pathways.
  • Cell Signaling Modulation: It influences key signaling pathways, including the inhibition of nuclear factor-kappa B (NF-κB), which plays a crucial role in regulating immune responses and inflammation.

The mechanism of action for this compound involves several molecular interactions:

  • Enzyme Binding: The compound binds to the active sites of COX and LOX, inhibiting their activity and subsequently reducing the production of inflammatory mediators.
  • Cytokine Modulation: Preliminary studies suggest that it may modulate cytokine activity, further influencing inflammatory responses.

Anti-inflammatory Activity

Research has demonstrated that this compound possesses significant anti-inflammatory properties. A study highlighted its potential in treating conditions such as arthritis by reducing inflammation markers in vitro and in vivo models.

Anticancer Potential

Recent investigations have also focused on the anticancer effects of this compound. For instance, a study evaluated its effects on triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and MDA-MB-468). The results indicated that:

  • Growth Inhibition: The compound significantly inhibited cell proliferation with a GI50 concentration of approximately 13 μM.
  • Cell Cycle Arrest: Treatment with the compound resulted in an increased percentage of cells in the G0/G1 phase and a decrease in S phase cells, suggesting a potential mechanism for its anticancer activity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructureUnique Features
Methyl 3-methylthieno[2,3-c]pyridine-2-carboxylateStructureContains a methyl group at position 3
3-Hydroxy-thieno[2,3-c]pyridine-2-carboxylic acidStructureLacks the methyl ester functionality
Thienopyridine derivativesVariousBroader range of biological activities but may lack specificity

This comparison highlights how this compound's unique combination of functional groups confers distinct biological activities compared to other thienopyridine derivatives.

Case Studies

  • Inflammation Studies:
    • A study conducted on animal models demonstrated that administration of this compound led to a significant reduction in paw edema compared to control groups, supporting its anti-inflammatory potential.
  • Cancer Research:
    • In vitro assays showed that treatment with the compound resulted in decreased viability of TNBC cells without affecting non-tumorigenic mammary epithelial cells (MCF-12A), indicating selective toxicity towards cancerous cells while sparing normal cells .

Q & A

Q. What are the common synthetic routes for Methyl 3-hydroxythieno[2,3-c]pyridine-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of thiophene and pyridine precursors. For example, a multi-step approach may include:

Cyclocondensation : Reacting thiophene derivatives with pyridine-containing intermediates under reflux with catalysts like acetic acid or palladium .

Esterification : Introducing the methyl ester group via nucleophilic acyl substitution using methanol and acid catalysts .

  • Optimization : Yield and purity can be improved by controlling temperature (e.g., 80–100°C for cyclization), solvent polarity (e.g., DMF for solubility), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H and 13C NMR (in DMSO-d6 or CDCl3) identify functional groups (e.g., hydroxyl at δ 5.2–5.5 ppm, ester carbonyl at δ 165–170 ppm) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Key parameters include high-resolution data (d-spacing < 0.8 Å) and twinning correction for complex crystals .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ ion) with <5 ppm error .

Q. How should researchers handle solubility and stability challenges during experiments?

  • Methodological Answer :
  • Solubility : Test polar aprotic solvents (DMSO, DMF) for dissolution. For aqueous buffers, use co-solvents (e.g., 10% DMSO in PBS) .
  • Stability : Store at –20°C under inert gas (N2/Ar) to prevent ester hydrolysis or oxidation of the hydroxyl group. Monitor degradation via HPLC (C18 column, UV detection at 254 nm) .

Advanced Research Questions

Q. How does the 3-hydroxyl group influence biological activity compared to analogs (e.g., 3-amino or 3-methyl derivatives)?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : The hydroxyl group enhances hydrogen bonding with target proteins (e.g., kinase active sites). Compare cytotoxicity using HepG2 cells (MTT assay) for 3-hydroxy vs. 3-amino derivatives. In one study, 3-amino analogs showed IC50 values ~10 μM, while hydroxyl groups may alter logP and membrane permeability .
  • Computational Modeling : Perform docking studies (AutoDock Vina) to assess binding affinity differences .

Q. What strategies resolve contradictions between QSAR predictions and experimental cytotoxicity data?

  • Methodological Answer :
  • Data Reconciliation :

Validate QSAR models with additional descriptors (e.g., Hammett constants for substituent effects).

Re-test compounds under standardized conditions (e.g., 48-hour exposure, 5% CO2) to rule out assay variability .

  • Example : In a study on methyl 3-aminothieno derivatives, QSAR-predicted IC50 values diverged by ±15% from experimental data; recalibration with solvation energy terms improved accuracy .

Q. What in vitro models are suitable for evaluating cytotoxicity, and what controls are critical?

  • Methodological Answer :
  • Cell Lines : Use HepG2 (liver carcinoma) or MCF-7 (breast cancer) for oncology studies. Include primary hepatocytes to assess selectivity .
  • Assay Controls :
  • Positive Control : Doxorubicin (IC50 ~1 μM).
  • Negative Control : Untreated cells + vehicle (DMSO <0.1%).
  • Data Normalization : Express viability relative to ATP levels (CellTiter-Glo) to avoid interference from colored compounds .

Q. How can crystallization challenges be addressed for X-ray diffraction studies?

  • Methodological Answer :
  • Crystallization Screen : Use vapor diffusion (e.g., 24-well plates with PEG 4000 or methanol as precipitant).
  • Data Collection : For twinned crystals, apply SHELXD for structure solution and refine with SHELXL using the TWIN command .
  • Example : A related thieno[2,3-b]pyridine derivative required 15% PEG 4000 and 0.1 M Tris-HCl (pH 8.5) for suitable crystals .

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for weighing and synthesis.
  • Waste Disposal : Collect organic waste separately and treat with activated carbon before incineration .

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